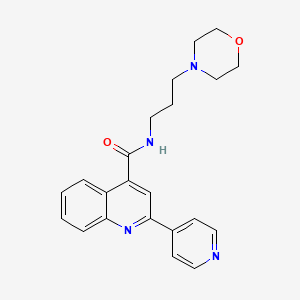

N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide

Description

N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide is a quinoline-based compound featuring a pyridinyl substituent at the 2-position and a morpholine-containing carboxamide group at the 4-position. The quinoline core provides a rigid aromatic scaffold, while the morpholine moiety enhances solubility and pharmacokinetic properties, a common strategy in medicinal chemistry. The pyridinyl group may facilitate π-π interactions in biological targets, such as kinase enzymes.

Properties

Molecular Formula |

C22H24N4O2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H24N4O2/c27-22(24-8-3-11-26-12-14-28-15-13-26)19-16-21(17-6-9-23-10-7-17)25-20-5-2-1-4-18(19)20/h1-2,4-7,9-10,16H,3,8,11-15H2,(H,24,27) |

InChI Key |

MHGRSJLXCZOBBE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholin-4-ylpropyl derivative.

Coupling with Pyridine: The morpholin-4-ylpropyl derivative is then coupled with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Formation of the Quinoline Ring: The final step involves the cyclization of the intermediate product to form the quinoline ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinoline N-oxide derivatives, while reduction may yield reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-Morpholinyl)ethyl]-2-(4-isopropylphenyl)-4-quinolinecarboxamide ()

- Molecular Formula : C₂₆H₂₉N₃O₂

- Key Features: Quinoline core with a 4-isopropylphenyl group at the 2-position. Morpholine-ethyl carboxamide at the 4-position.

- Comparison: The ethyl linker in the morpholine group (vs. The 4-isopropylphenyl substituent (vs. pyridin-4-yl in the target) introduces bulkier lipophilic character, which may alter solubility and membrane permeability.

Sulfonamide Derivatives ()

- Example Compound : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Key Features :

- Sulfonamide backbone with a pyrimidine-morpholine hybrid substituent.

- Bromine and methoxy groups enhance steric and electronic effects.

- Comparison: The sulfonamide group (vs. carboxamide in the target) offers distinct hydrogen-bonding and acidity profiles. The pyrimidine-morpholine system (vs. quinoline-pyridinyl) suggests divergent target selectivity, possibly toward kinases or nucleotide-binding proteins.

Morpholine Modifications

- Patent Compounds (): Derivatives like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... incorporate morpholine-ethoxy groups, indicating a preference for ether-linked morpholine moieties to enhance solubility and bioavailability .

Heterocyclic Core Variations

- Quinoline vs. Phthalimide (): 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing its role in materials science. The target compound’s quinoline core (vs. phthalimide) suggests biological rather than industrial applications, leveraging aromatic stacking for target engagement.

Data Table: Structural and Functional Comparison

*Estimated based on structural formulas.

Research Implications

- Structure-Activity Relationships (SAR) : The propyl linker in the target compound’s morpholine group may optimize binding kinetics compared to ethyl or ethoxy linkers in analogues .

- Target Selectivity : The pyridinyl group’s electron-deficient aromatic system could favor interactions with ATP-binding pockets in kinases, distinguishing it from sulfonamide or phthalimide derivatives .

- Synthetic Complexity: The quinoline core’s synthesis (e.g., via Gould-Jacobs reactions) contrasts with phthalimide’s simpler routes (e.g., cyclization of anhydrides) , highlighting divergent synthetic challenges.

Biological Activity

N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's structural attributes suggest it may function as a kinase inhibitor, potentially impacting cell cycle regulation.

The mechanism of action for related compounds often involves inhibition of cyclin-dependent kinases (CDKs). For instance, derivatives that inhibit CDK4 prevent the phosphorylation of retinoblastoma protein, thereby halting cell cycle progression from the G1 to the S phase. This mechanism is crucial in cancer therapy as it can lead to reduced proliferation of cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, a study reported IC50 values for related compounds against different cancer lines, highlighting their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |

| Compound B | MCF7 (Breast) | 0.67 |

| Compound C | HCT-116 (Colon) | 0.80 |

These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structure .

Case Study 1: Inhibition of Tumor Growth

A recent clinical trial investigated the effects of a compound structurally related to this compound on tumor growth in animal models. The results showed a significant reduction in tumor size compared to control groups, indicating effective inhibition of tumor proliferation.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of this compound with other chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for clinical applications in combination therapies .

Q & A

Q. What are the standard synthetic protocols for N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide?

The synthesis typically involves multi-step reactions starting with a quinoline-4-carboxylic acid core. Key steps include:

- Coupling Reactions : Amide bond formation between the quinoline-4-carboxylic acid and the morpholine-containing amine (e.g., 3-morpholin-4-ylpropylamine) using coupling agents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) or HATU in dichloromethane (DCM) under basic conditions (e.g., N-methylmorpholine) .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields ranging from 55% to 67% depending on substituents .

- Validation : Structural confirmation via -NMR, -NMR, and HRMS .

Q. How is structural characterization performed for this compound?

- Spectroscopic Methods :

- -NMR and -NMR to confirm proton and carbon environments, particularly the quinoline core, morpholine ring, and amide linkage .

- FTIR to identify functional groups (e.g., C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Temperature Control : Reflux in DCM or THF for amide coupling, with reaction times adjusted between 2–18 hours to balance yield and side reactions .

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in challenging steric environments .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but DCM is preferred for ease of purification .

Q. How can contradictory reports on biological activity (e.g., anticancer vs. antimicrobial) be resolved?

- Target Validation : Perform kinase inhibition assays (e.g., p38 MAP kinase) to confirm mechanism of action, as morpholine and pyridine substituents are known to interact with ATP-binding pockets .

- Orthogonal Assays : Compare activity across cell lines (e.g., MCF-7 for cancer vs. S. aureus for antimicrobial) under standardized conditions (IC/MIC metrics) .

- Structural Modifications : Test analogs (e.g., trifluoromethyl-substituted derivatives) to isolate activity-specific pharmacophores .

Q. What strategies enhance the pharmacokinetic profile of this compound?

- Lipophilicity Adjustments : Introduce trifluoromethyl groups to improve metabolic stability and membrane permeability, as seen in analogs with logP >3.5 .

- Pro-drug Design : Mask polar groups (e.g., morpholine) with ester linkages to enhance oral bioavailability .

- CYP450 Inhibition Studies : Evaluate interactions using human liver microsomes to predict clearance rates .

Q. How do substituents on the quinoline core influence binding to biological targets?

- Quinoline-Pyridine Hybrids : The pyridin-4-yl group at position 2 enhances π-π stacking with aromatic residues in enzyme active sites, as shown in crystallographic studies of similar compounds .

- Morpholine Propyl Chain : The morpholine moiety improves solubility and hydrogen-bonding potential, critical for target engagement in kinase inhibition .

- Fluorine Substitution : Fluorine at position 6 (e.g., 6-fluoro derivatives) increases electronegativity, improving binding affinity to bacterial DNA gyrase in antimicrobial assays .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite high enzyme inhibition?

- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions that may reduce cellular efficacy .

- Cellular Uptake Limitations : Measure intracellular concentrations via LC-MS to determine if poor permeability (e.g., logD <2) limits activity .

- Resistance Mechanisms : Test in isogenic cell lines overexpressing efflux pumps (e.g., P-gp) to assess transporter-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.